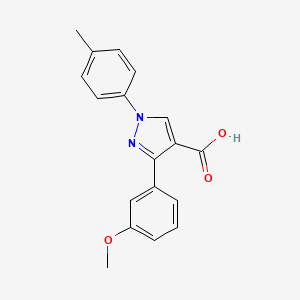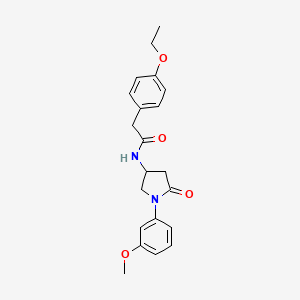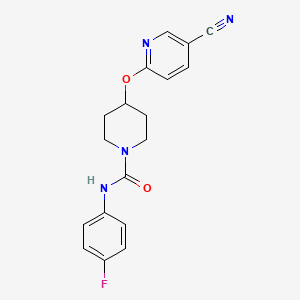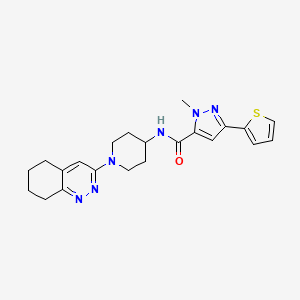
1-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex molecule that appears to be related to a class of heterocyclic compounds that have been synthesized for various biological applications. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in the papers can provide insights into the potential synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions starting with the formation of β-keto esters from carboxylic acids, followed by treatment with N,N-dimethylformamide dimethyl acetal to generate β-enamine diketones. These intermediates are then reacted with N-mono-substituted hydrazines to yield pyrazole carboxylates, which can be further modified to introduce various substituents . Although the exact synthesis of the compound is not detailed, similar strategies could be employed, with modifications to incorporate the tetrahydrocinnolin and thiophenyl groups.
Molecular Structure Analysis
The molecular structure of the compound would likely be confirmed using spectroscopic techniques such as 1H-, 13C-, and 15N-NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS). These methods are essential for verifying the identity and purity of complex organic molecules, as demonstrated in the synthesis of novel heterocyclic amino acids .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the pyrazole ring, which is known to participate in various reactions due to its nucleophilic and electrophilic sites. The N-Boc-piperidinyl group, as seen in related compounds, could be deprotected under acidic conditions to yield free amines, which may then undergo further chemical transformations . Additionally, the tetrahydrocinnolin and thiophenyl groups could engage in electrophilic aromatic substitution reactions, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its functional groups and overall molecular architecture. The presence of heteroatoms and aromatic systems suggests potential for intermolecular interactions such as hydrogen bonding and π-π stacking, which could affect its solubility, melting point, and stability. The compound's biological activity could be inferred from structure-activity relationships (SAR) studies, similar to those conducted for antiallergic agents, where specific functional groups and their positions on the core structure were found to be critical for activity . Additionally, analogues of robust and selective cannabinoid ligands have been synthesized and evaluated, indicating that slight modifications to the molecular structure can significantly alter receptor affinity and agonist activity .
Scientific Research Applications
Molecular Interactions and SAR Studies
Research involving molecules with complex structures, such as the one you mentioned, typically includes studies on their interactions with specific biological targets. For example, studies have detailed the molecular interactions of cannabinoid receptor antagonists, providing insights into the conformational preferences and binding interactions of these molecules with their receptors (Shim et al., 2002). Such research is crucial for understanding how structural modifications impact the biological activity of molecules, laying the groundwork for the development of more selective and potent ligands.
Synthesis and Evaluation of Novel Compounds
The synthesis of novel heterocyclic compounds, including those with thioxonicotinamide derivatives and other complex structures, represents a significant area of research. Studies aim to develop new synthetic methodologies and explore the chemical reactivity of various starting materials to create compounds with potential biological activities. For instance, the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides from piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate highlights the inventive approaches used to construct complex molecules (Dotsenko et al., 2012).
Antibacterial and Antitubercular Activities
Another research focus is the evaluation of newly synthesized compounds for their antibacterial and antitubercular activities. For example, novel tetracyclic pyridone carboxylic acids have been investigated for their potency against various bacterial strains and their ability to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication (Jinbo et al., 1993). Such studies are essential for the discovery of new antibiotics and the fight against resistant bacterial infections.
properties
IUPAC Name |
2-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6OS/c1-27-19(14-18(26-27)20-7-4-12-30-20)22(29)23-16-8-10-28(11-9-16)21-13-15-5-2-3-6-17(15)24-25-21/h4,7,12-14,16H,2-3,5-6,8-11H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNOQSABTRLHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3CCN(CC3)C4=NN=C5CCCCC5=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

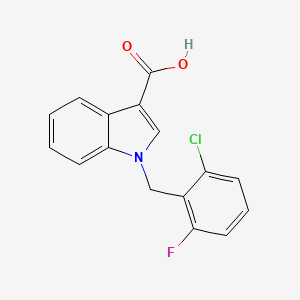
![2-((2-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2507891.png)
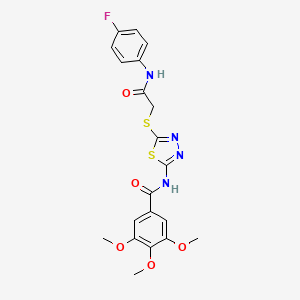
![4-Chloro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2507893.png)
![5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507898.png)
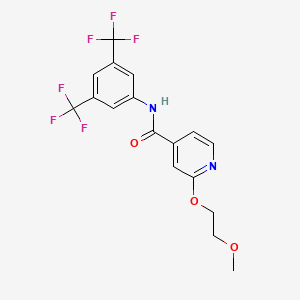
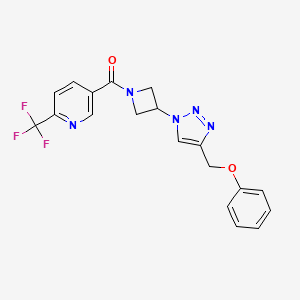
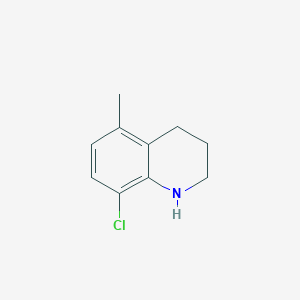

![4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2507906.png)
![N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2507907.png)
